氧化锂铁 (FeLiO2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Iron oxide-based materials, including compounds like FeLiO2, are typically synthesized through methods that aim to enhance their electrochemical performance for use in LIBs. Techniques such as nanostructuring via various synthesis strategies (e.g., hydrothermal synthesis, microwave-assisted synthesis, and mechanochemical synthesis) have been explored to improve the physical and chemical properties of iron oxides for efficient electrochemical energy storage. The synthesis methods focus on creating nanostructures like nanowires, nanosheets, porous/hierarchical architectures, and hybrid nanostructures with carbon to improve lithium storage performance (Zhang et al., 2014) (Sun et al., 2014).

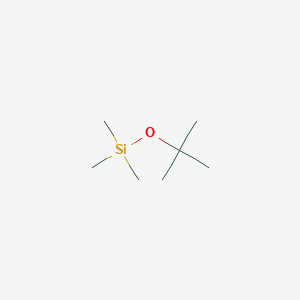

Molecular Structure Analysis

The molecular structure of iron lithium oxide and related compounds significantly impacts their electrochemical performance. Studies involving single crystal X-ray diffraction and neutron powder diffraction have been utilized to understand the crystal structure and electronic properties of these materials, revealing how variations in iron vacancy concentration and oxidation state affect superconductivity and electrochemical behavior (Sun et al., 2014).

科学研究应用

锂离子电池的负极

氧化锂铁 (FeLiO2) 已被用于合成铁基纳米材料作为锂离子电池的负极 . 这些电池的性能很大程度上取决于电极材料的性质。 铁基材料由于其高理论比电容、低成本和无毒性,被认为是负极材料非常有前景的候选材料 .

超级电容器

FeLiO2 也被用于超级电容器的开发 . 这些设备在便携式电子设备和电动汽车中作为电源具有巨大潜力。 使用铁基纳米材料可以显着提高超级电容器的电化学性能 .

高性能电池的开发

研究人员正在积极研究提高 FeLiO2 阴极性能的策略. 这使得 FeLiO2 成为开发高性能电池的有吸引力的候选材料.

储能应用

包括 FeLiO2 在内的铁氧化物基纳米结构已被用于储能应用 . 这些纳米结构是使用各种方法合成的,例如气相沉积、共沉淀和电化学方法 .

可再生能源技术

FeLiO2 正在可再生能源技术领域得到探索 . 富锂反萤石型氧化锂铁的高容量使其成为可再生能源系统储能的有前景的材料 .

环境保护

包括 FeLiO2 在内的铁基纳米材料的开发在能量转换、存储和环境保护领域也具有重要意义 . 这些材料可以深入合理地了解如何有效地提高铁基负极的电化学性能<a aria-label="1: 包括 FeLiO2 在内的铁基纳米材料的开发在能量转换、存储和环境保护领域也具有重要意义1" data-citationid="c34a64e0-31f4-899e-7e5c-05411a0f0a12-36" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2018/ta/c8ta0168

作用机制

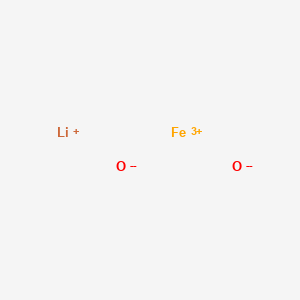

Biochemical Pathways

The biochemical pathways of FeLiO2 primarily involve the redox reactions of iron and oxygen . During the removal of the first two Li ions, the oxidation potential of O 2- is lowered to approximately 3.5 V versus Li + /Li 0, at which potential the cationic oxidation occurs concurrently . These anionic and cationic redox reactions show high reversibility .

安全和危害

未来方向

The necessity for large scale and sustainable energy storage systems is increasing. Lithium-ion batteries have been extensively utilized over the past decades for a range of applications including electronic devices and electric vehicles due to their distinguishing characteristics . Iron oxides are potentially promising anodes for both battery systems due to their high theoretical capacity, low cost, and abundant reserves .

属性

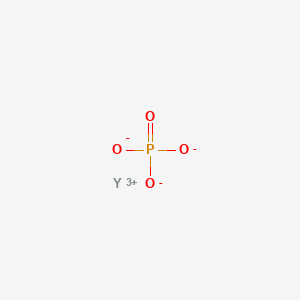

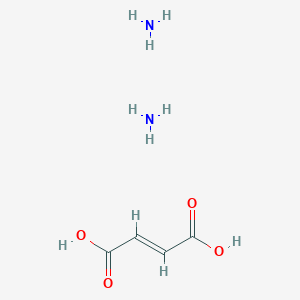

IUPAC Name |

lithium;iron(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Li.2O/q+3;+1;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJNHIXTOHIDLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeLiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923273 |

Source

|

| Record name | Iron(3+) lithium oxide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12022-46-7 |

Source

|

| Record name | Iron(3+) lithium oxide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)